molecular formula C10H9BrClF2NO B12630579 (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride CAS No. 934843-25-1

(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride

Cat. No.: B12630579
CAS No.: 934843-25-1
M. Wt: 312.54 g/mol
InChI Key: RFYCSRPBFYKOLG-UHFFFAOYSA-N
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Description

(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride typically involves multiple steps. One common route includes the bromination of a methoxyphenyl precursor, followed by the introduction of difluoroethanimidoyl chloride. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The imidoyl chloride group can undergo hydrolysis to form corresponding amides or acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, acids, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amides or acids.

Scientific Research Applications

(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound is explored for its properties in creating advanced materials.

    Biological Studies: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride involves its interaction with specific molecular targets. The bromomethyl and difluoroethanimidoyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N-[2-(Chloromethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride
  • (1Z)-N-[2-(Bromomethyl)-4-ethoxyphenyl]-2,2-difluoroethanimidoyl chloride

Uniqueness

(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromomethyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

934843-25-1

Molecular Formula

C10H9BrClF2NO

Molecular Weight

312.54 g/mol

IUPAC Name

N-[2-(bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride

InChI

InChI=1S/C10H9BrClF2NO/c1-16-7-2-3-8(6(4-7)5-11)15-9(12)10(13)14/h2-4,10H,5H2,1H3

InChI Key

RFYCSRPBFYKOLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C(C(F)F)Cl)CBr

Origin of Product

United States

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